molecular formula C10H15N3O B1518164 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine CAS No. 1153839-72-5

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Cat. No.: B1518164
CAS No.: 1153839-72-5
M. Wt: 193.25 g/mol
InChI Key: OAQOXCSTPHYAOH-UHFFFAOYSA-N
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Description

“1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1375473-49-6 . It is also known as 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : Research has shown efficient methods for synthesizing 1,3,4-oxadiazoles, including copper-catalyzed cascade annulation processes that highlight the atom- and step-economy, good functional group tolerance, and operational simplicity of these methods (Guo et al., 2015).

  • Innovative Synthetic Procedures : Another study detailed an efficient synthesis of sterically congested 1,3,4-oxadiazole derivatives through reactions involving cyclopentanone, demonstrating the method's mild conditions and high yields (Javanbani et al., 2015).

  • Novel Synthetic Routes : Research into the intramolecular ring transformation of 1,3,4-oxadiazoles to produce cyclopentano[c]-s-triazoles offers insights into new synthetic pathways for creating complex heterocyclic compounds (Sasaki et al., 1984).

Biological and Pharmacological Activities

  • Antiproliferative Properties : A study on the in silico evaluation of 1,3,4-oxadiazole derivatives as cyclin-dependent kinase 2 (CDK-2) inhibitors suggested promising antiproliferative activity, identifying potential lead compounds for anti-cancer therapies (Ali et al., 2023).

  • Antioxidant Activity : Ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines and their antioxidant properties were studied, highlighting their potential as protective agents against oxidative stress, which is relevant for treating various diseases including cancer and diabetes (Beyzaei et al., 2021).

  • Cholinesterase Inhibition : Research on 5-Aryl-1,3,4-oxadiazol-2-amines revealed their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes related to neurodegenerative diseases like Alzheimer's, showing moderate dual inhibition and identifying structure-activity relationships (Pflégr et al., 2022).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine” can provide detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQOXCSTPHYAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

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